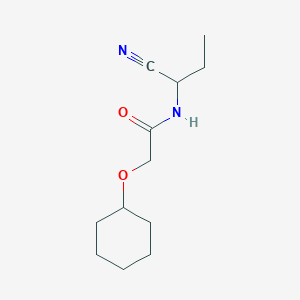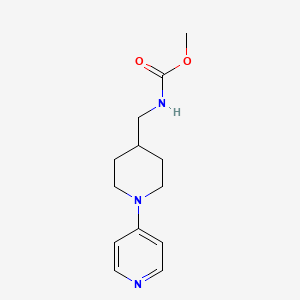
Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate is a chemical compound that features a piperidine ring substituted with a pyridine ring and a carbamate group
Mecanismo De Acción
Target of Action
Similar compounds such as imatinib and its derivatives have been reported to inhibit the activity of tyrosine kinases , which play a crucial role in various cellular processes, including cell growth and differentiation.
Mode of Action
It can be inferred from related compounds that it may interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting the cellular processes they regulate.
Biochemical Pathways
Based on the known targets of similar compounds, it can be speculated that it may influence pathways related to cell growth and differentiation, potentially impacting the progression of diseases such as leukemia .
Result of Action
Based on the known effects of similar compounds, it may inhibit the activity of tyrosine kinases, potentially leading to a decrease in cell growth and differentiation . This could have therapeutic implications in diseases characterized by abnormal cell proliferation, such as leukemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate typically involves the reaction of 1-(pyridin-4-yl)piperidine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process involves:
Starting Materials: 1-(pyridin-4-yl)piperidine and methyl isocyanate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-(piperidin-4-yl)piperazine: This compound features a similar piperidine ring but lacks the carbamate group.
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: Another related compound with a piperidine ring and an amine group.
Uniqueness
Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate is unique due to the presence of both a pyridine ring and a carbamate group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
methyl N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-13(17)15-10-11-4-8-16(9-5-11)12-2-6-14-7-3-12/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZVOTYWCGODPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
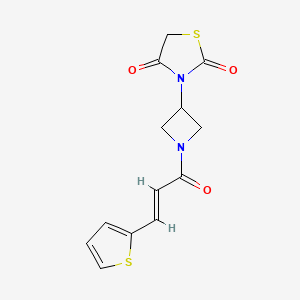
![Ethyl 5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pyridine-2-carboxylate](/img/structure/B2368367.png)
![2-[(3-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B2368368.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2368370.png)
![5-(2H-1,3-benzodioxol-5-yl)-N-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2368371.png)
![N-methyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2368376.png)

![2-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368379.png)
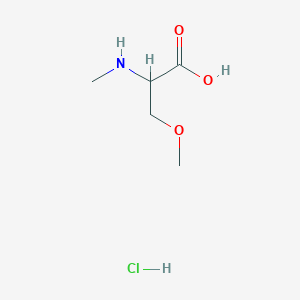
![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2368381.png)
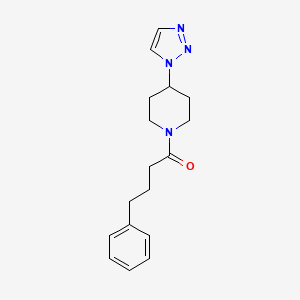
![1-(3-chlorophenyl)-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368383.png)
![3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile](/img/structure/B2368385.png)
